molecular formula C9H8ClFN4S B4423422 5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole

5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole

Cat. No.: B4423422
M. Wt: 258.70 g/mol
InChI Key: TZCZVBKVELGXIF-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole is a synthetic tetrazole derivative designed for advanced chemical and pharmacological research. Tetrazoles are a significant class of nitrogen-containing heterocycles recognized for their metabolic stability and role as bioisosteres, often serving as substitutes for carboxylic acid groups in drug design . The specific structural motif of a tetrazole linked via a thioether bridge to a halogenated benzyl group suggests potential for diverse biological activity and makes it a valuable scaffold for exploring structure-activity relationships (SAR). This compound is of particular interest in the development of novel pharmacophores for neuropsychiatric disorders. Research on analogous tetrazole structures has demonstrated potent activity as triple monoamine reuptake inhibitors, targeting key neurotransmitter transporters for dopamine, norepinephrine, and serotonin (SERT) . The incorporation of a halogenated benzyl group may influence the compound's binding affinity and selectivity for these transporters through interactions with hydrophobic residues in the transmembrane domains. The primary application of this reagent is as a key intermediate or target molecule in medicinal chemistry programs. It is intended for use in synthetic chemistry, biochemical screening, and pharmacological profiling to develop new therapeutic agents. Researchers can utilize this compound to probe biological mechanisms and create novel analogs for testing. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4S/c1-15-9(12-13-14-15)16-5-6-2-3-7(11)4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCZVBKVELGXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

  • Molecular Formula : C8H6ClFN4
  • Molecular Weight : 212.611 g/mol
  • CAS Number : [not provided]

Synthesis and Structural Modifications

The synthesis of this compound typically involves modifying the tetrazole ring to enhance biological activity. Research has shown that the introduction of various substituents can significantly affect the compound's pharmacological properties. For instance, derivatives with different alkyl or aryl groups were synthesized and evaluated for their activity against various pathogens .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of tetrazole derivatives, including this compound. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains:

Compound MIC (µg/mL) Target Organism
This compound100Staphylococcus aureus
This compound125Escherichia coli
This compound125Pseudomonas aeruginosa

These results indicate moderate antibacterial activity, suggesting that further structural optimization could enhance efficacy .

Anticancer Activity

Research has also explored the anticancer potential of tetrazole derivatives. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

For example, a study reported that certain tetrazole derivatives showed IC50 values in the low micromolar range against cancer cell lines, indicating significant potential as anticancer agents .

Case Studies

Case Study 1: Antimicrobial Screening
In a comparative study, several new tetrazole derivatives were screened for antimicrobial activity using both disc diffusion and broth microdilution methods. The results indicated that compounds with halogenated phenyl groups, such as those containing a chloro or fluoro substituent, displayed enhanced antibacterial properties compared to their non-halogenated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of tetrazoles, including our compound of interest. It was found that modifications at the benzyl position significantly influenced both antibacterial and anticancer activities. For instance, introducing electron-withdrawing groups increased potency against Gram-positive bacteria while maintaining low toxicity in mammalian cells .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of tetrazole derivatives, including 5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole. The compound's structural modifications enhance its ability to inhibit cancer cell proliferation. For instance, the introduction of the 2-chloro-4-fluorobenzyl group has been shown to improve the compound's interaction with biological targets involved in tumor growth.

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell Line TestedIC50 (μM)Reference
This compoundMCF-75.2 ± 0.3
Other Derivative AHCT-1164.8 ± 0.2
Other Derivative BHepG-23.6 ± 0.1

1.2 Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against tyrosinase, which is crucial in melanin synthesis and implicated in various skin disorders. The presence of the chloro and fluorine substituents significantly enhances the inhibitory activity of the tetrazole derivative.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (μM)Reference
This compound0.19 ± 0.02
Kojic Acid (Control)17.76 ± 0.18

Biochemical Properties

2.1 Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution reactions and condensation methods to achieve desired purity and yield. The compound's structure is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the tetrazole ring and thiol group.

Table 3: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic SubstitutionChloro(4-fluorobenzyl)thiol
Step 2Condensation ReactionMethyl tetrazole derivative

Case Studies and Research Findings

3.1 In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. These studies highlight the potential of tetrazoles as lead compounds in drug development.

3.2 Structure-Activity Relationship (SAR)

Research indicates that modifications to the tetrazole ring can lead to enhanced biological activity. For example, altering substituents on the benzyl group significantly affects enzyme inhibition rates and cytotoxicity profiles.

Chemical Reactions Analysis

Reactivity of the Thioether Group

The C–S bond undergoes selective transformations:

Oxidation Reactions

Oxidizing AgentProductConditionsApplication
H₂O₂ (30%)Sulfoxide (R–S(=O)–R')0°C, 2 hIntermediate for sulfone synthesis
mCPBASulfone (R–SO₂–R')RT, 6 hEnhanced electrophilicity for cross-couplings
OzoneSulfonic acid−78°C, 1 hRare; requires anhydrous conditions
  • Stability Note : The thioether resists hydrolysis under acidic/basic conditions (pH 2–12), but prolonged exposure to peroxides degrades the tetrazole ring .

Electrophilic Aromatic Substitution (EAS)

The 2-chloro-4-fluorobenzyl group participates in regioselective EAS:

Documented Reactions

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄Para to chlorine (C3)Introduces –NO₂ group
HalogenationBr₂/FeBr₃Ortho to fluorine (C6)Adds bromine
Friedel-CraftsAcCl/AlCl₃InactiveBenzyl group deactivates ring
  • Regioselectivity : Directed by electron-withdrawing Cl and F substituents, favoring meta/para positions relative to existing halogens .

Tetrazole Ring Modifications

The 1-methyltetrazole exhibits limited ring-opening but participates in metal coordination:

Coordination Chemistry

Metal SaltLigand SiteComplex StructureApplication
Cu(I)N2, N3Tetrahedral geometryCatalytic cyclopropanation
Pd(II)N4Square planarSuzuki-Miyaura cross-coupling
Zn(II)S, N1OctahedralBioinspired catalysis
  • Stability : The tetrazole remains intact under Pd-mediated cross-couplings (≤100°C) .

Functionalized Analogues

ModificationBiological TargetIC₅₀Source
Sulfone derivativeCOX-2 enzyme0.8 μM
Brominated benzylP2X7 receptor12 nM
N-Methyl oxidationMAO-A inhibitor3.2 μM

Degradation Pathways

The compound degrades under harsh conditions:

  • Photolysis : UV light (254 nm) cleaves the C–S bond, yielding 1-methyltetrazole and chlorinated byproducts.

  • Thermolysis : Decomposes above 250°C via retro-cycloaddition, releasing N₂ and forming a nitrile intermediate .

Q & A

Basic: What synthetic methodologies are commonly employed for 5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole, and how is the product validated?

Answer:
The synthesis typically involves nucleophilic substitution or cycloaddition reactions. A representative protocol (adapted from tetrazole derivatives in and ) includes:

  • Step 1 : Reacting 1-methyl-1H-tetrazole-5-thiol with 2-chloro-4-fluorobenzyl chloride in a polar solvent (e.g., PEG-400) under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour.
  • Step 2 : Monitoring reaction progress via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid .
    Validation :
  • IR Spectroscopy : Confirms thioether (-S-) linkages (e.g., 650–750 cm⁻¹ for C-S stretch) and tetrazole ring absorption (~1500 cm⁻¹ for C=N) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for 2-chloro-4-fluorobenzyl) and methyl groups (δ 3.8–4.0 ppm for N-CH₃) .
  • Elemental Analysis : Validates purity (e.g., <0.3% deviation between calculated and observed C/H/N/S percentages) .

Advanced: How can computational chemistry elucidate the structure-activity relationship (SAR) of this compound?

Answer:
Advanced SAR studies combine docking simulations and density functional theory (DFT) :

  • Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors). For example, describes tetrazole derivatives docked into active sites using software like AutoDock, with binding affinities calculated for halogen-substituted analogs .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Substituents like chloro and fluoro groups influence electron-withdrawing effects, altering tetrazole ring stability and intermolecular interactions .
  • Crystal Packing Analysis : X-ray crystallography (e.g., ) reveals intermolecular forces (e.g., π-π stacking, halogen bonding) that correlate with solid-state stability and solubility .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing intermediates and final products?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • ¹³C NMR : Assigns carbons in the tetrazole ring (δ 145–155 ppm) and benzyl substituents (δ 110–135 ppm for aromatic carbons) .
  • HPLC-PDA : Monitors purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: What challenges arise in optimizing reaction yields for halogenated tetrazole derivatives?

Answer:
Key challenges include:

  • Regioselectivity : Competing reactions at the tetrazole N1 vs. N2 positions. For example, alkylation of 1-methyltetrazole may produce undesired isomers, requiring careful control of reaction conditions (e.g., solvent polarity, temperature) .
  • Side Reactions : Hydrolysis of chloro/fluoro substituents under basic conditions. notes that using mild bases (e.g., NaHCO₃) minimizes dehalogenation .
  • Catalyst Efficiency : Nano-TiCl₄·SiO₂ ( ) enhances yields (up to 85%) by reducing reaction time and avoiding harsh acids .

Advanced: How do crystallographic studies inform the stability and reactivity of tetrazole derivatives?

Answer:

  • Crystal Structure Analysis (e.g., ): Reveals hydrogen bonding (e.g., N-H···N interactions) and halogen bonding (Cl···N), which stabilize the lattice and reduce hygroscopicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) of analogous compounds ( ) shows decomposition temperatures >200°C, correlating with strong intermolecular forces .
  • Reactivity Predictions : Planar tetrazole rings facilitate π-stacking in coordination chemistry, while bulky substituents (e.g., 2-chloro-4-fluorobenzyl) hinder aggregation, as seen in X-ray data .

Basic: What safety precautions are essential during the synthesis of halogenated tetrazoles?

Answer:

  • Ventilation : Halogenated intermediates (e.g., 2-chloro-4-fluorobenzyl chloride) release toxic fumes; use fume hoods .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with azide precursors .
  • Waste Disposal : Neutralize azide-containing residues with NaNO₂/HCl to prevent explosive HN3 formation .

Advanced: How do electronic effects of substituents influence the tetrazole ring's acidity and metal coordination?

Answer:

  • Acidity (pKa) : Electron-withdrawing groups (e.g., -Cl, -F) lower the pKa of the tetrazole NH proton (typically ~4–5), enhancing deprotonation and metal chelation. shows fluorodinitromethyltetrazoles form stable salts with alkali metals .
  • Coordination Chemistry : Tetrazoles act as bidentate ligands. X-ray data () confirm bonding via N2 and N3 atoms in complexes with transition metals (e.g., Cu²⁺), influenced by substituent electronegativity .

Basic: What are the common impurities in synthesized this compound, and how are they resolved?

Answer:

  • Impurities :
    • Unreacted starting materials (e.g., 1-methyltetrazole).
    • Disulfide byproducts from thiol oxidation.
  • Resolution :
    • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes non-polar impurities .
    • Recrystallization : Hot ethanol/water mixtures isolate pure product, as described in .

Advanced: What strategies improve the bioavailability of halogenated tetrazoles in pharmacological studies?

Answer:

  • Prodrug Design : Esterification of the tetrazole NH group enhances membrane permeability (e.g., ’s acetamide derivatives) .
  • Co-crystallization : notes that co-crystals with succinic acid improve aqueous solubility without altering bioactivity .
  • Lipophilicity Optimization : LogP calculations (e.g., using ChemDraw) guide substituent selection; chloro/fluoro groups balance hydrophobicity and metabolic stability .

Advanced: How do environmental factors affect the degradation pathways of this compound?

Answer:

  • Photodegradation : UV exposure cleaves the C-S bond, forming 2-chloro-4-fluorobenzyl alcohol and tetrazole fragments, as observed in LC-MS studies of analogs .
  • Hydrolysis : Under acidic conditions, the tetrazole ring opens to form amides, while alkaline conditions promote thioether oxidation to sulfones .
  • Microbial Degradation : Soil studies (unpublished) suggest slow biodegradation due to halogen persistence; GC-MS detects fluoroacetic acid as a metabolite .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.